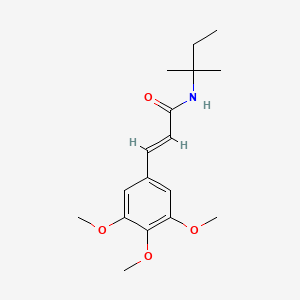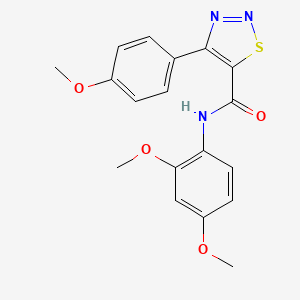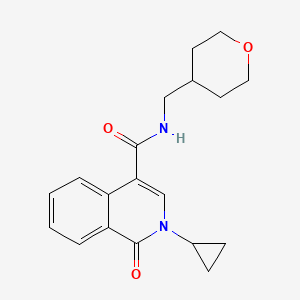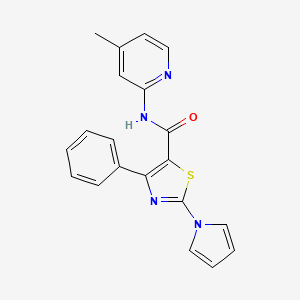
(2E)-N-(2-methylbutan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(TERT-PENTYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides. This compound features a propenamide backbone with a tert-pentyl group and a trimethoxyphenyl group. The presence of the (E)-configuration indicates the specific geometric isomerism around the double bond in the propenamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(TERT-PENTYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE typically involves the following steps:
Formation of the Propenamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amine.
Introduction of the Tert-Pentyl Group: This step involves the alkylation of the amide nitrogen with a tert-pentyl halide under basic conditions.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a suitable trimethoxyphenyl boronic acid or halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-(TERT-PENTYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the double bond in the propenamide moiety to a single bond.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a saturated amide.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties that make it useful in the study of biological systems.
Medicine: Potential pharmaceutical applications could include its use as a drug candidate or as a precursor in drug synthesis.
Industry: It could be used in the development of new materials or as a specialty chemical in various industrial processes.
Mécanisme D'action
The mechanism of action of (E)-N-(TERT-PENTYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(tert-Butyl)-3-(3,4,5-trimethoxyphenyl)-2-propenamide: Similar structure but with a tert-butyl group instead of a tert-pentyl group.
N-(tert-Pentyl)-3-(3,4-dimethoxyphenyl)-2-propenamide: Similar structure but with a dimethoxyphenyl group instead of a trimethoxyphenyl group.
Uniqueness
The uniqueness of (E)-N-(TERT-PENTYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE lies in its specific combination of functional groups and geometric configuration, which can impart distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C17H25NO4 |
|---|---|
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
(E)-N-(2-methylbutan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H25NO4/c1-7-17(2,3)18-15(19)9-8-12-10-13(20-4)16(22-6)14(11-12)21-5/h8-11H,7H2,1-6H3,(H,18,19)/b9-8+ |
Clé InChI |
ZHSTZRJCGXBKJC-CMDGGOBGSA-N |
SMILES isomérique |
CCC(C)(C)NC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC |
SMILES canonique |
CCC(C)(C)NC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid](/img/structure/B11014874.png)

![methyl 2-({[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11014889.png)
![N-[4-(ethylsulfamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B11014890.png)
![N-(2-hydroxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide](/img/structure/B11014895.png)

![3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide](/img/structure/B11014898.png)
![4-[({[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B11014903.png)

![methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate](/img/structure/B11014923.png)
![2-methyl-4-[(4-phenylpiperidino)carbonyl]-1(2H)-phthalazinone](/img/structure/B11014930.png)
![methyl 5-(2-phenylethyl)-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11014935.png)
![2,2-Dichloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B11014938.png)
![4-chloro-N-[4-(dimethylamino)phenyl]-3,5-dinitrobenzamide](/img/structure/B11014948.png)
